molecular formula C5H12NO5P B3053432 Diethyl (nitromethyl)phosphonate CAS No. 53753-37-0

Diethyl (nitromethyl)phosphonate

Cat. No.: B3053432
CAS No.: 53753-37-0
M. Wt: 197.13 g/mol
InChI Key: UPZUEDDBUDQFQB-UHFFFAOYSA-N
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Description

Diethyl (nitromethyl)phosphonate is an organophosphorus compound with the molecular formula C5H12NO5P. It is a phosphonate ester characterized by the presence of a nitromethyl group attached to the phosphorus atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Scientific Research Applications

Diethyl (nitromethyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for Diethyl (nitromethyl)phosphonate is not mentioned in the search results, phosphonates in general have garnered considerable attention due to their singular biological properties and synthetic potential .

Safety and Hazards

Diethyl (nitromethyl)phosphonate is classified under GHS07 for safety . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Recent research has focused on the development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds . Microwave-assisted synthesis has been explored as a means to accelerate the dealkylation of phosphonate alkyl esters . This method has significant advantages over traditional methods and could represent an important enhancement in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (nitromethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. Another method includes the reaction of dialkyl phosphite with nitromethane under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (nitromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Dimethyl (nitromethyl)phosphonate
  • Diethyl (hydroxymethyl)phosphonate

Comparison: Diethyl (nitromethyl)phosphonate is unique due to the presence of the nitromethyl group, which imparts distinct reactivity compared to other phosphonates. For instance, diethyl phosphonate lacks the nitro group, making it less reactive in certain substitution reactions. Dimethyl (nitromethyl)phosphonate, while similar, has different steric and electronic properties due to the methyl groups .

Properties

IUPAC Name

1-[ethoxy(nitromethyl)phosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZUEDDBUDQFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500653
Record name Diethyl (nitromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53753-37-0
Record name Diethyl (nitromethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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